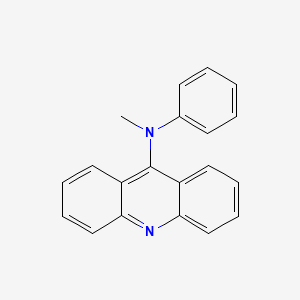

N-methyl-N-phenylacridin-9-amine

Description

N-Methyl-N-phenylacridin-9-amine (CAS 90072-82-5) is a heterocyclic aromatic compound featuring an acridine core substituted with methyl and phenyl groups at the N-position. The acridine scaffold is known for its planar structure, enabling intercalation with DNA or RNA, making derivatives of interest in medicinal chemistry and materials science . This compound’s molecular formula is C₂₀H₁₆N₂, with a molecular weight of 284.35 g/mol.

Properties

CAS No. |

90072-82-5 |

|---|---|

Molecular Formula |

C20H16N2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-methyl-N-phenylacridin-9-amine |

InChI |

InChI=1S/C20H16N2/c1-22(15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14H,1H3 |

InChI Key |

QFDWBAUFLAKSKK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylacridin-9-amine typically involves the reaction of acridine with N-methyl-N-phenylamine under specific conditions. One common method is the reductive N-methylation of nitro compounds, which is a straightforward and attractive approach . This method involves the reduction of nitro compounds to amines, followed by methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic methods to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The amine group in N-methyl-N-phenylacridin-9-amine participates in nucleophilic aromatic substitution (SNAr) reactions. For example:

-

Reaction with 2,3-dichloroquinoxaline under basic conditions produces N-(3-chloroquinoxalin-2-yl)-acridin-9-amine derivatives (Table 2) .

Conditions :

Example Reaction :

DNA Intercalation and Binding Studies

N-Methyl-N-phenylacridin-9-amine exhibits strong DNA-binding properties via intercalation, as demonstrated by:

-

Hypochromic effect (UV-Vis) and fluorescence quenching in the presence of calf thymus DNA .

-

Binding constants () range from to , depending on substituents .

Mechanism :

-

The planar acridine core inserts between DNA base pairs, while the N-phenyl and N-methyl groups enhance hydrophobic interactions.

Derivatization via Condensation Reactions

The compound undergoes Claisen-Schmidt condensation with aryl aldehydes to form chalcone-acridine hybrids (Table 3) .

Example :

Conditions :

Mutagenicity and Biological Interactions

N-Methyl-N-phenylacridin-9-amine derivatives show high mutagenic potential due to:

-

Intercalation-induced DNA distortion, leading to replication errors .

-

Structural similarity to mutagenic benchmarks like amsacrine .

Key Data :

Coordination with Lewis Acids

BF₃·Et₂O not only catalyzes cyclization but also stabilizes intermediates via coordination with the acridine’s lone pair electrons. This interaction is critical for achieving high regioselectivity in Friedel–Crafts reactions .

Scientific Research Applications

Synthesis and Characterization

N-methyl-N-phenylacridin-9-amine can be synthesized through various methods, including microwave-assisted techniques which enhance the efficiency and yield of the reaction. The synthesis often involves starting materials such as 9-chloroacridine, which is subjected to nucleophilic substitution reactions with appropriate amines. Characterization of the compound typically employs techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research has shown that acridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves intercalation into DNA, disrupting bacterial replication processes. Studies indicate that slight structural modifications can enhance its antimicrobial efficacy .

Anticancer Activity

Acridines are also recognized for their anticancer potential. This compound has been investigated as a DNA intercalator, which can inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. This property positions it as a candidate for further development in cancer therapeutics .

Antimalarial Activity

Recent studies have explored the use of acridine derivatives, including this compound, against malaria parasites such as Plasmodium falciparum. The compound has shown promising in vitro activity, with IC50 values indicating potent antimalarial effects. Modifications to the acridine structure have been made to improve metabolic stability and reduce cardiotoxicity risks associated with some derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research indicates that modifications at various positions on the acridine ring can lead to significant changes in biological activity. For example, halogen substitutions have been shown to enhance potency against malaria while maintaining selectivity .

Case Study: Antibacterial Evaluation

A study conducted by Kalirajan et al. (2015) synthesized several derivatives of 9-anilinoacridines, including this compound, and evaluated their antibacterial activity using a cup plate method. Results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

Case Study: Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through DNA intercalation mechanisms. These findings support its further investigation as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-methyl-N-phenylacridin-9-amine involves its interaction with DNA. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potent anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of N-methyl-N-phenylacridin-9-amine, emphasizing differences in substituents, synthesis yields, and physicochemical properties:

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | -N(CH₃)(C₆H₅) | 284.35 | Planar aromatic system; DNA intercalation potential | |

| N-Benzylacridin-9-amine (CID 149800) | -NH(CH₂C₆H₅) | 284.36 | Reduced methyl substitution; similar solubility | |

| (4-Chlorobenzyl)-(2-methoxyacridin-9-yl)-amine | -Cl, -OCH₃ on benzyl and acridine rings | 379.85 | Enhanced electron-withdrawing effects; yellow solid (21% yield) | |

| N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride | Piperazine ring; dihydrochloride salt | 441.40 | Improved water solubility; ≥99% purity | |

| 6-Chloro-N-(2R)-5-(diethylamino)pentan-2-yl-2-methoxyacridin-9-amine | -Cl, -OCH₃, diethylamino-pentyl chain | 441.38 | Antimalarial activity (e.g., quinacrine analogue) | |

| N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine | Saturated acridine ring | 290.38 | Improved pharmacokinetics; CNS drug potential | |

| (Anthracen-9-yl)methylamine hydrochloride | Anthracene core; butyl chain; HCl salt | 349.90 | Larger aromatic system; fluorescence applications |

Pharmacological and Functional Insights

- DNA/RNA Interaction: The planar acridine core in this compound facilitates intercalation, similar to 9-aminoacridine derivatives .

- Antimalarial Activity: The 6-chloro-2-methoxyacridin-9-amine derivative () mirrors quinacrine, a known antimalarial drug, highlighting the role of chloro and methoxy groups in target binding .

- CNS Applications : N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine’s saturated ring improves blood-brain barrier penetration, suggesting utility in neurodegenerative disease research .

- Fluorescence Properties : Anthracene-based analogues () exhibit red-shifted emission compared to acridines, useful in optoelectronic devices .

Solubility and Bioavailability

- Salt Forms: The dihydrochloride salt in enhances aqueous solubility, critical for intravenous formulations.

- Alkyl Chains: Compounds with diethylamino-pentyl chains () show improved lipophilicity, aiding membrane permeability .

Biological Activity

N-methyl-N-phenylacridin-9-amine is a member of the acridine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and antimalarial properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of Acridine Derivatives

Acridine derivatives are recognized for their ability to intercalate with DNA, influencing gene expression and cellular processes. The structural features of this compound enhance its reactivity and biological activity compared to other acridine compounds. Its unique substitution pattern allows it to form stable complexes with nucleic acids, which can lead to significant alterations in cellular signaling pathways .

Anticancer Activity

Research has demonstrated that acridine derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study involving platinum complexes of acridine derivatives, including this compound, reported significant cytotoxicity against MCF-7 (breast cancer), HL60 (leukemia), and HT29 (colorectal cancer) cell lines. The IC50 values indicated that these compounds effectively inhibited cell proliferation while showing minimal toxicity towards normal liver cells (WRL-68) .

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15 | |

| This compound | HL60 | 20 | |

| This compound | HT29 | 25 | |

| Doxorubicin | MCF-7 | 0.5 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Acridine derivatives can induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Topoisomerases : Some studies suggest that acridines may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .

Antimicrobial and Antimalarial Properties

Beyond anticancer activity, this compound has shown promise in antimicrobial and antimalarial applications. Research indicates that acridine derivatives possess significant activity against various pathogens, including bacteria and protozoa responsible for malaria. The compound's ability to disrupt nucleic acid synthesis in these organisms contributes to its efficacy .

Case Studies

- Antitumor Activity : A study evaluating the effects of acridine derivatives on tumor cell lines found that those with methyl substitutions exhibited enhanced cytotoxicity compared to their non-methylated counterparts. This suggests that structural modifications can significantly influence biological activity .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-phenylacridin-9-amine, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via nucleophilic substitution (e.g., replacing a chloro group in 9-chloroacridine with methylamine derivatives) or reductive amination (using aldehydes/ketones and amines). For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups to acridine cores, followed by amination . Optimization involves adjusting reaction temperature, catalyst load (e.g., palladium for cross-coupling), and excess amine to drive completion. Solvent polarity and pH also influence yield, with polar aprotic solvents (e.g., DMF) favoring nucleophilic substitutions .

Q. How can crystallographic data confirm the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation by resolving bond lengths, angles, and intermolecular interactions. For instance, the crystal structure of 10-Bromo-N,N-diphenylanthracen-9-amine (a related compound) revealed a planar acridine core with substituents adopting specific dihedral angles . Data refinement using software like SHELX and comparison with computational models (e.g., DFT-optimized geometries) validate structural assignments .

Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of this compound?

- NMR Spectroscopy : H and C NMR identify substituent effects on aromatic protons and carbons. Methyl groups adjacent to nitrogen exhibit deshielding due to electron-withdrawing effects .

- UV-Vis and Fluorescence Spectroscopy : Acridine derivatives show strong absorbance in the 300–400 nm range (π→π* transitions). Fluorescence quenching or shifts indicate electronic perturbations from substituents .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. What challenges arise when analyzing contradictions in photophysical data for acridin-9-amine derivatives?

Discrepancies in fluorescence quantum yields or Stokes shifts often stem from solvent polarity , concentration-dependent aggregation , or impurity interference . For example, electron-donating groups (e.g., -NMe) may enhance fluorescence in non-polar solvents but quench it in polar media due to solvatochromism. Controlled experiments under inert atmospheres and HPLC purification mitigate oxygen or impurity effects .

Q. How can computational methods like DFT elucidate the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For acridines, the C9 position is electrophilic, making it susceptible to nucleophilic attack. Transition state modeling (e.g., N-methylation via SN2) reveals energy barriers and solvent effects. Comparative studies with brominated analogs (e.g., 10-Bromo derivatives) validate computational predictions experimentally .

Q. What strategies resolve discrepancies in biological activity data among structurally similar acridin-amine derivatives?

Structure-Activity Relationship (SAR) studies correlate substituent effects with bioactivity. For example, nitro groups at specific positions (e.g., 1-nitro in N-methyl-1-nitroacridin-9-amine) enhance DNA intercalation, while methyl groups modulate lipophilicity and membrane permeability. 3D-QSAR models and in vitro assays (e.g., cytotoxicity screening) quantify these effects, reconciling divergent data .

Methodological Notes

- Synthesis : Prioritize air-/moisture-sensitive techniques for amine reactions (e.g., Schlenk lines) .

- Characterization : Cross-validate spectral data with computational simulations (e.g., Gaussian for NMR chemical shifts) .

- Data Analysis : Use multivariate statistics (e.g., PCA) to deconvolute overlapping spectroscopic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.